Cobalt(III)-dpm

Description

Historical Context and Evolution of Cobalt(III) Coordination Chemistry

The field of coordination chemistry, which focuses on compounds formed by the interaction of metal centers with surrounding molecules or ions known as ligands, has a rich history deeply intertwined with the study of cobalt complexes. mdpi.com The systematic development of modern coordination chemistry is widely considered to have begun in 1798 with the observations by French chemist B. M. Tassaert. britannica.com He noted that ammoniacal solutions of cobalt chloride developed a brownish mahogany color, a phenomenon that hinted at the formation of a new, more complex chemical entity. britannica.com

It was, however, Alfred Werner, a Swiss chemist, who revolutionized the understanding of these compounds in the late 19th and early 20th centuries. byjus.comuwimona.edu.jm Through a series of meticulous experiments with cobalt(III) chloride and ammonia (B1221849), Werner observed that the ammonia molecules were not easily removed, suggesting they were tightly bound to the central cobalt ion. 123helpme.com He proposed a revolutionary theory that distinguished between two types of valencies: a primary valency (now understood as the oxidation state) and a secondary valency (the coordination number). byjus.com This concept explained why different cobalt-ammine complexes, such as [Co(NH3)6]Cl3 and [Co(NH3)5Cl]Cl2, exhibited different numbers of precipitable chloride ions when treated with silver nitrate. 123helpme.comionicviper.org

Significance of Beta-Diketonate Ligands in Coordination Compound Design

Beta-diketonate ligands are a class of organic compounds that have become indispensable in the design of coordination compounds due to their versatile bonding capabilities and the unique properties they impart to the resulting metal complexes. researchgate.netresearchgate.net These ligands, characterized by two ketone groups separated by a single carbon atom, can exist in a keto-enol tautomeric equilibrium. researchgate.net In their enolate form, they act as bidentate, monoanionic ligands, forming stable six-membered chelate rings with metal ions. researchgate.netfrontiersin.org This chelation effect significantly enhances the stability of the resulting coordination compounds.

The versatility of beta-diketonate ligands stems from the ability to modify their peripheral substituents, which allows for the fine-tuning of the electronic and steric properties of the metal complexes. nih.gov This tunability is crucial for a wide range of applications, from catalysis to materials science. nih.govontosight.ai For instance, the introduction of fluorine atoms into the ligand structure can enhance the volatility of the metal complex, a desirable property for chemical vapor deposition (CVD) applications. nih.gov

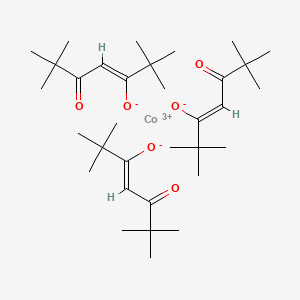

One particularly important beta-diketonate ligand is 2,2,6,6-tetramethyl-3,5-heptanedionate, commonly known as dpm. The bulky tert-butyl groups on the dpm ligand provide significant steric hindrance, which can influence the coordination geometry and reactivity of the metal center. acs.org This steric bulk can also prevent unwanted side reactions and stabilize reactive intermediates in catalytic processes. acs.org The dpm ligand, like other beta-diketonates, forms stable complexes with a wide variety of metal ions, including cobalt, making it a valuable tool in the synthesis of functional coordination compounds. nih.gov

Overview of Research Domains for Cobalt(III)-dpm Complexes

Complexes of cobalt(III) with the dipivaloylmethanate (dpm) ligand have garnered significant interest across various research domains due to their unique catalytic and material properties. These applications often leverage the stability and tunable nature of the Co(III)-dpm framework.

Catalysis: this compound complexes have emerged as effective catalysts in a variety of organic transformations. One prominent area is in hydrosilation reactions, where they catalyze the addition of a silicon-hydrogen bond across a carbon-carbon double bond. acs.org Research has provided direct evidence for a silyl (B83357) migration pathway in these reactions. acs.org Furthermore, Co(dpm)2 in the presence of a silane (B1218182) has been shown to catalyze diastereoselective cycloreductions and cycloadditions. acs.org In the realm of C-H functionalization, Co(dpm)2 has been employed as a catalyst for the picolinamide-directed C-H bond imination of phenylalanine derivatives. researchgate.net Cobalt complexes, including those with dpm-like ligands, are also utilized in hydroperoxidation reactions of alkenes. nih.gov

Materials Science: Cobalt-dpm complexes serve as valuable precursors for the synthesis of advanced materials. Cobalt(II) bis(dipivaloylmethanate), a related compound, is used in the preparation of cobalt-based nanoparticles and thin films. ontosight.ai These materials have potential applications in magnetism, electronics, and energy storage. ontosight.ai The thermal stability and volatility of metal β-diketonate complexes, including those of cobalt and iron with dpm, make them suitable for techniques like chemical vapor deposition (CVD) for growing nanostructures such as hematite. researchgate.net

Biological and Medicinal Chemistry: While research on the direct biological applications of this compound is still developing, the broader field of cobalt coordination complexes shows significant promise. Cobalt(III) complexes are generally stable and can be designed as prodrugs that become active upon reduction to the more labile Co(II) state in specific biological environments. colab.ws Cobalt complexes with other ligands have demonstrated potential as anticancer, antiviral, and antibacterial agents. nih.govnih.gov For example, certain cobalt(III) Schiff base complexes have shown antiproliferative efficacy against breast and lung cancer cells. nih.gov

Interdisciplinary Relevance in Contemporary Chemical Science

The study of this compound and related coordination compounds holds significant interdisciplinary relevance, bridging fundamental inorganic chemistry with materials science, organic synthesis, and biology. The principles of coordination chemistry, established through early work on cobalt ammine complexes, are now fundamental to understanding a vast array of chemical systems. mdpi.com123helpme.com

In materials science , the design of metal-organic frameworks (MOFs) and the development of precursors for thin film deposition rely heavily on the principles of coordination chemistry. ontosight.aiamericanelements.com The ability to tune the properties of a material by modifying the ligands, as seen with beta-diketonates like dpm, is a central theme in this field. nih.gov

In catalysis , coordination complexes are at the heart of many industrial processes. The electronic and steric environment around the metal center, dictated by the ligands, determines the catalyst's activity and selectivity. nih.govrsc.org Research into cobalt-catalyzed reactions, including those involving dpm ligands, contributes to the development of more efficient and sustainable chemical transformations. acs.orgresearchgate.net

The intersection with biology and medicine is a rapidly growing area. The redox properties of cobalt complexes, switching between the stable Co(III) and labile Co(II) states, are being harnessed for the development of targeted drug delivery systems and imaging agents. colab.ws Furthermore, the study of metalloenzymes, many of which contain coordinated metal ions, provides insights into biological catalysis and informs the design of synthetic catalysts. 123helpme.com The investigation of the antibacterial and anticancer properties of cobalt complexes highlights the potential for inorganic compounds to address significant healthcare challenges. nih.govnih.gov

The continued exploration of this compound and other coordination compounds will undoubtedly lead to further advancements across these diverse scientific disciplines.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRJNARBHKKZST-LWTKGLMZSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Co+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Co+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57CoO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Design for Cobalt Iii Dpm Complexes

General Synthetic Routes for Homoleptic and Heteroleptic Cobalt(III) Complexes

The synthesis of cobalt(III) complexes can be broadly categorized into the formation of homoleptic and heteroleptic species. Homoleptic complexes contain only one type of ligand bound to the central metal ion, whereas heteroleptic complexes feature a coordination sphere with multiple different ligands. unacademy.com

Homoleptic complexes , such as tris(β-diketonato)cobalt(III), are typically synthesized through the reaction of a cobalt(II) salt with the desired β-diketone ligand in the presence of an oxidizing agent. For instance, the synthesis of tris(β-diketonato)cobalt(III) complexes can be achieved by reacting cobalt(II) carbonate with the β-diketone in the presence of hydrogen peroxide. up.ac.za The hydrogen peroxide oxidizes the cobalt(II) to cobalt(III), which then coordinates with the deprotonated β-diketone ligand. up.ac.za Another common method involves the reaction of a cobalt(II) salt, like cobalt(II) acetate, with the ligand in a suitable solvent, followed by oxidation. mdpi.com

Heteroleptic complexes are prepared by introducing different types of ligands to the cobalt center. acs.org Their synthesis often involves a stepwise approach where a homoleptic or a simpler heteroleptic complex is first formed and then reacted with a second, different ligand. For example, a new series of heteroleptic cobalt complexes were synthesized using aminoalkoxide and β-diketonate ligands through two-step substitution reactions. nih.gov These reactions require careful control of stoichiometry and reaction conditions to achieve the desired product and avoid the formation of mixtures. The rational design of heteroleptic precursors is key to obtaining complexes with improved properties compared to their homoleptic counterparts. acs.org For instance, heteroleptic cobalt(III) dialkyldithiophosphate complexes with a 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) ancillary ligand have been synthesized and characterized. rsc.org

The choice of synthetic route is often dictated by the desired final product and the nature of the ligands involved. Both homoleptic and heteroleptic complexes have distinct properties and applications, making the development of versatile synthetic methodologies an active area of research.

Synthesis of Tri-dipivaloylmethanato-Cobalt(III) (Co(dpm)3)

Tris(dipivaloylmethanato)cobalt(III), often abbreviated as Co(dpm)3, is a homoleptic complex of significant interest. The synthesis of Co(dpm)3 typically involves the reaction of a cobalt(II) salt with dipivaloylmethane (Hdpm) in the presence of an oxidizing agent.

A common laboratory-scale synthesis involves the following steps:

A cobalt(II) salt, such as cobalt(II) carbonate or cobalt(II) acetate, is dissolved or suspended in a suitable solvent, often an alcohol like ethanol. up.ac.za

The β-diketone ligand, dipivaloylmethane (Hdpm), is added to the reaction mixture.

An oxidizing agent, typically hydrogen peroxide, is added dropwise to the mixture. This oxidizes the Co(II) to Co(III). up.ac.za

The Co(III) ion then coordinates with three equivalents of the deprotonated dpm ligand to form the stable, neutral Co(dpm)3 complex.

The product can then be isolated by filtration, washed, and dried.

The reaction can be summarized by the following general equation:

2 CoCO₃ + 6 Hdpm + H₂O₂ → 2 Co(dpm)₃ + 2 H₂O + 2 CO₂

The resulting Co(dpm)3 is a low-spin d⁶ complex with an octahedral geometry. up.ac.za Gas electron diffraction and density functional theory (DFT) calculations have shown that Co(dpm)3 possesses D₃ molecular symmetry. acs.orgresearchgate.net

Table 1: Selected Bond Lengths and Angles for Co(dpm)₃

| Parameter | Gas Electron Diffraction (GED) | Density Functional Theory (DFT) |

| Co-O bond length (Å) | 1.893(4) | - |

| O-Co-O bond angle (°) | - | - |

Data from studies on analogous tris(acetylacetonato)cobalt(III) complexes provide insight into the expected structural parameters. researchgate.net

Rational Design of Cobalt(III)-dpm Analogues and Heteroleptic Precursors

The rational design of this compound analogues and heteroleptic precursors is driven by the need to fine-tune the physical and chemical properties of the resulting complexes for specific applications, such as chemical vapor deposition (CVD) and catalysis. nih.govresearchgate.net This involves the strategic selection of co-ligands to modify properties like volatility, thermal stability, and reactivity. acs.org

One successful strategy involves the introduction of fluorinated ligands. researchgate.net The substitution of methyl groups with trifluoromethyl groups can lead to significant changes in molecular and biological properties. nih.gov The use of fluorinated β-diketonates, such as 1,1,1-trifluoro-2,4-pentanedionate (tfa) or 1,1,1,5,5,5-hexafluoro-2,4-pentanedionate (hfac), in combination with dpm or other ligands, can enhance the volatility of the complex, a crucial factor for CVD precursors. nih.govresearchgate.net

Another approach is the synthesis of heteroleptic complexes incorporating aminoalkoxide ligands alongside β-diketonates like dpm. acs.orgnih.gov These complexes often exhibit dimeric structures with bridging alkoxy oxygen atoms. nih.gov The combination of different ligand types allows for a high degree of control over the complex's properties. For example, a series of heteroleptic cobalt complexes with aminoalkoxide and various β-diketonate ligands, including one with a ligand similar to dpm (tmhd), were synthesized and showed high volatility and stability. nih.gov

The design of these precursors often involves a multi-step synthetic process. For instance, a cobalt(II) bis(silylamide) complex can be treated with an aminoalcohol, followed by reaction with a β-diketone to yield the desired heteroleptic product. acs.org

Table 2: Examples of Heteroleptic Cobalt Complexes with β-Diketonate Ligands

| Complex | Co-ligand | Application/Property |

| [Co(dmamp)(tmhd)]₂ | 1-dimethylamino-2-methyl-2-propoxide (dmamp) | High volatility and stability, potential CVD precursor nih.gov |

| [Co(tfa)₂·TMEDA] | N,N,N',N'-tetramethylethylenediamine (TMEDA) | Potential CVD precursor for Co₃O₄ films researchgate.net |

| Co{S₂P(OR)₂}₂(dppe) | 1,2-bis(diphenylphosphino)ethane (dppe) | Electrocatalyst for oxygen and hydrogen evolution reactions rsc.org |

| [Co(acac)(MeIm)([PhB(MeIm)₃])]OTf | 1-methylimidazole and tris(N-heterocyclic carbene)borate | Catalytic oxidation of cyclohexane (B81311) rsc.org |

Control over Stereochemistry in Synthesis of Chiral Cobalt(III) Complexes

The synthesis of chiral cobalt(III) complexes, where the chirality can arise from the ligands themselves or from the arrangement of ligands around the metal center (stereogenic-at-metal), is a sophisticated area of synthetic chemistry with significant implications for asymmetric catalysis. nih.govnih.gov

One strategy to induce chirality is to use chiral ligands. For example, cobalt(III) complexes with chiral 1,2-diphenylethylenediamine ligands have been synthesized and used as hydrogen bond donor catalysts in enantioselective organic reactions. nih.gov The configuration of the cobalt center (Λ or Δ) in these complexes can influence the enantioselectivity of the catalyzed reaction. nih.gov

Another approach involves the use of anionic salicylimine-based cobalt(III) complexes. nih.gov The three-dimensional arrangement of two enantiopure tridentate salicylimine-based ligands around the octahedral cobalt center can create a stereogenic metal center, leading to the formation of Λ and Δ meridional isomers. nih.gov The separation of these isomers is often crucial for their application in asymmetric synthesis. nih.gov These chiral anionic cobalt(III) complexes have been effectively used as phase-transfer catalysts in enantioselective reactions. nih.govresearchgate.net

Controlling the stereochemistry during the synthesis can be challenging. Often, a mixture of diastereomers is formed, which then requires separation. nih.gov The synthesis of such complexes may involve the use of cobalt(II) precursors, which are then oxidized to the more inert cobalt(III) state in the presence of the chiral ligands. nih.gov The reaction conditions, including the presence of charcoal which can promote isomerization, play a critical role in the final diastereomeric ratio. nih.gov

Table 3: Examples of Chiral Cobalt(III) Complexes and Their Applications in Asymmetric Synthesis

| Chiral Ligand/Complex Type | Application | Key Feature |

| [Co((S,S)-dpen)₃]³⁺ | Michael addition of malonate esters to nitroalkenes | Cobalt configuration (Λ/Δ) controls product configuration nih.gov |

| Anionic salicylimine-based cobalt(III) complexes | Enantioselective iodocyclization and iodoacetalization of enol ethers | Act as bifunctional phase-transfer catalysts nih.gov |

| Anionic stereogenic-at-cobalt(III) complexes | Asymmetric oxidation of N,N-dialkyl sulfenamides | Provides access to chiral tertiary sulfinamides acs.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of metal complexes to reduce environmental impact and improve sustainability. For the synthesis of this compound and related β-diketonate complexes, this primarily involves minimizing or eliminating the use of hazardous solvents and developing more energy-efficient processes.

One promising green chemistry approach is mechanochemistry, which involves conducting reactions in the solid state by grinding or milling the reactants together, often without the need for a solvent. google.com A patent describes a method to synthesize metal β-diketonate complexes by the mechanochemical reaction of a metal alkoxide and a β-diketone. google.com This solvent-free method directly produces the complex as a powder with high yield and avoids the formation of toxic by-products. google.com

While the direct application of mechanochemistry to Co(dpm)3 synthesis from cobalt(II) salts and subsequent oxidation is not explicitly detailed in the provided search results, the general principle of solvent-free synthesis for metal β-diketonates is highly relevant. Traditional solution-based syntheses often use large quantities of organic solvents, which can be toxic, flammable, and contribute to waste streams. google.com By moving to solvent-free or solvent-reduced conditions, the environmental footprint of the synthesis can be significantly decreased.

The development of green synthetic routes for this compound and its analogues is an ongoing effort, with mechanochemistry and the reduction of solvent use being key areas of focus.

Structural Elucidation and Conformational Analysis of Cobalt Iii Dpm Systems

Single Crystal X-ray Diffraction Studies of Cobalt(III)-dpm and Related Complexes

Single-crystal X-ray diffraction (SCXRD) stands as a cornerstone technique for the precise determination of molecular structures of crystalline materials. nih.gov In the realm of this compound complexes, SCXRD has been instrumental in providing detailed insights into their solid-state architecture.

For instance, the SCXRD analysis of tris(dipivaloylmethanato)cobalt(III), often abbreviated as Co(dpm)₃, has confirmed its octahedral coordination geometry. up.ac.za These studies have been extended to a variety of related cobalt(III) complexes, including those with different β-diketonate ligands and those incorporating ancillary ligands. rsc.orgresearchgate.net The data obtained from these experiments are crucial for understanding the subtle electronic and steric effects that govern the structural landscape of these compounds. up.ac.za

Crystallographic data for a representative cobalt(III) complex is presented below:

| Crystal Data | |

| Formula | C₁₆H₂₄CoF₆N₂O₄ |

| Molecular Weight | 481.30 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Temperature (K) | 100 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Reflections collected | 2135 |

| Independent reflections | Value |

| R(int) | 0.101 |

| Final R indices [I > 2σ(I)] | R₁ = 0.029, wR₂ = 0.074 |

Note: Specific values for unit cell parameters and other refinement data are dependent on the specific complex and are typically reported in the primary literature. rsc.org

Determination of Coordination Geometry and Metal-Ligand Bond Parameters

The coordination geometry around the cobalt(III) ion in dpm complexes is a key determinant of their reactivity and electronic properties. X-ray diffraction studies consistently reveal a distorted octahedral geometry for Co(dpm)₃ and its analogues. up.ac.zanih.gov In this arrangement, the cobalt atom is centrally located, bonded to six oxygen atoms from the three bidentate dpm ligands. up.ac.za Each dpm ligand forms a six-membered chelate ring with the cobalt ion. libretexts.org

The metal-ligand bond parameters, namely the Co-O bond lengths and the O-Co-O bond angles, provide quantitative measures of the coordination environment. In Co(dpm)₃, the Co-O bond lengths are typically found to be in the range of 1.87 Å to 1.94 Å. core.ac.uk The O-Co-O bond angles within the chelate ring (the "bite angle") are close to 90°, while the angles between oxygen atoms of different ligands deviate from the ideal 90° and 180° of a perfect octahedron, indicating some degree of distortion. core.ac.uk These distortions can be attributed to the steric constraints imposed by the bulky tert-butyl groups of the dpm ligands and the inherent bite angle of the ligand. up.ac.za

A comparison of the average Co-O bond lengths in Co(dpm)₃ with other tris(β-diketonato)cobalt(III) complexes reveals the electronic influence of the ligand substituents. For example, the introduction of electron-withdrawing groups on the β-diketonate ligand can lead to a slight shortening of the Co-O bonds.

| Complex | Average Co-O Bond Length (Å) |

| Tris(acetylacetonato)cobalt(III) | Value |

| Tris(dibenzoylmethanato)cobalt(III) | Value |

| Tris(dipivaloylmethanato)cobalt(III) | Value |

| Tris(trifluoroacetylacetonato)cobalt(III) | Value |

| Tris(hexafluoroacetylacetonato)cobalt(III) | Value |

Note: Specific values are dependent on the particular crystal structure determination and are reported in the scientific literature. up.ac.za

Analysis of Ligand Conformations and Chelate Ring Puckering

The dpm ligand, upon coordination to a metal center, is not necessarily planar. The six-membered chelate ring formed by the cobalt ion and the dpm ligand can adopt various conformations to minimize steric strain. The conformation of these chelate rings is often described in terms of its puckering.

In many this compound complexes, the chelate rings adopt a boat-like conformation. researchgate.net The degree of puckering can be quantified by parameters such as the deviation of atoms from a mean plane. The bulky tert-butyl groups on the dpm ligand play a significant role in influencing the preferred conformation of the chelate ring.

Investigations of Supramolecular Interactions and Crystal Packing in this compound Structures

While the intramolecular forces, such as covalent bonds, define the structure of a single this compound molecule, the intermolecular forces govern how these molecules arrange themselves in the solid state. The study of crystal packing reveals the nature and significance of these supramolecular interactions.

In the crystal structures of this compound and related complexes, various non-covalent interactions can be observed. These include van der Waals forces, which are ubiquitous, and in some cases, weaker interactions such as C-H···O hydrogen bonds. mdpi.com The shape of the molecule, largely dictated by the bulky tert-butyl groups of the dpm ligands, plays a crucial role in determining the efficiency of the crystal packing.

The arrangement of molecules in the crystal can lead to the formation of different crystal polymorphs, which have the same chemical composition but different crystal structures and, consequently, different physical properties. researchgate.net The analysis of these packing arrangements is important for understanding the stability and physical properties of the crystalline material. In some instances, the supramolecular assembly can lead to the formation of one-dimensional chains or more complex three-dimensional networks. rsc.org

Advanced Structure Analysis Techniques (e.g., Electron Diffraction Tomography)

While single-crystal X-ray diffraction is the gold standard for structure determination, it requires relatively large and high-quality single crystals, which can be challenging to grow for some this compound complexes. mdpi.com In recent years, advanced techniques have emerged to overcome this limitation.

Electron diffraction tomography (EDT), also known as 3D electron diffraction, is a powerful technique for determining the crystal structure from nanocrystalline materials. rigaku.comnumberanalytics.com This method utilizes a transmission electron microscope (TEM) to collect a series of electron diffraction patterns from a crystal as it is tilted. mdpi.com These patterns are then combined to reconstruct the three-dimensional reciprocal lattice, from which the crystal structure can be solved and refined. nanomegas.com

EDT is particularly advantageous for studying metal-organic frameworks (MOFs) and other complex coordination compounds that often yield only very small crystals. mdpi.com The application of EDT to this compound systems and their derivatives holds the potential to unlock the structures of previously uncharacterizable materials, providing a more complete picture of their structural diversity. rigaku.comnumberanalytics.com Low-dose electron diffraction tomography (LD-EDT) has been developed to minimize beam damage in sensitive materials, further expanding the applicability of this technique. nih.gov

Advanced Spectroscopic Characterization and Electronic Structure Theory of Cobalt Iii Dpm

Application of Ligand Field Theory and Crystal Field Theory to Cobalt(III)-dpm Complexes

Cobalt(III) is a d⁶ metal ion. In an octahedral complex like this compound, the d-orbitals are split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. lasalle.edu The dipivaloylmethanato (dpm) ligand is a bidentate β-diketonate that typically acts as a strong field ligand. This results in a large crystal field splitting energy (Δ_o). numberanalytics.comdoubtnut.com

For a d⁶ ion, a large Δ_o favors a low-spin configuration where all six electrons pair up in the t₂g orbitals (t₂g⁶ e_g⁰). doubtnut.comcore.ac.uk This configuration renders the complex diamagnetic, a key feature of this compound. core.ac.uk The stability of this low-spin state is a direct consequence of the significant energy gap between the t₂g and e_g orbitals, which is greater than the energy required to pair electrons. numberanalytics.com Ligand field theory (LFT) further refines this picture by considering the covalent character of the metal-ligand bond, which is significant in β-diketonato complexes. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for d-d Transitions and Charge Transfer Bands

The UV-Vis spectrum of this compound is characterized by both d-d transitions and charge transfer bands. The d-d transitions, which involve the excitation of an electron from the t₂g to the e_g level, are formally Laporte-forbidden and thus exhibit weak absorptions. youtube.comlibretexts.org For low-spin d⁶ octahedral complexes, two spin-allowed d-d transitions are expected: ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g. These typically appear as broad bands in the visible region of the spectrum.

In addition to the faint d-d bands, more intense charge transfer bands are observed, typically in the ultraviolet region. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. libretexts.org For this compound, LMCT transitions from the π orbitals of the dpm ligand to the partially filled d-orbitals of the cobalt center are prominent.

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| ¹A₁g → ¹T₁g (d-d) | ~590 | < 100 |

| ¹A₁g → ¹T₂g (d-d) | ~400 | < 100 |

| Ligand-to-Metal Charge Transfer (LMCT) | < 350 | > 1000 |

Vibrational Spectroscopy: Infrared (IR/FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides insight into the bonding within the this compound complex. The infrared (IR) and Raman spectra are dominated by the vibrational modes of the coordinated dpm ligand. Key vibrational bands include C=O and C=C stretching frequencies within the chelate ring, which are sensitive to the strength of the metal-oxygen bond. iiste.org

In O-bonded metal acetylacetonates, which are analogous to dpm complexes, the ν(C=O) and ν(C=C) modes are often coupled and appear in the 1500-1600 cm⁻¹ region. wikipedia.orgrsc.org The position of these bands can indicate the degree of π-electron delocalization within the chelate ring. Additionally, bands in the low-frequency region (below 700 cm⁻¹) are assigned to Co-O stretching and bending vibrations, directly probing the metal-ligand bond. acs.org

Selected Vibrational Frequencies for Metal-dpm Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| ν(C=O) + ν(C=C) | 1500 - 1600 |

| ν(C-C) + ν(C-O) | ~1280 |

| ν(Co-O) | 400 - 500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

As a diamagnetic complex, this compound is amenable to detailed study by NMR spectroscopy. core.ac.uk ¹H and ¹³C NMR spectra provide information about the structure and symmetry of the complex in solution. For tris(β-diketonato)cobalt(III) complexes, the presence of facial (fac) and meridional (mer) isomers can often be distinguished by NMR. up.ac.za

The fac isomer possesses a C₃ axis of symmetry, leading to a single set of resonances for the chemically equivalent dpm ligands. up.ac.za In contrast, the mer isomer has lower symmetry (C₁), resulting in three distinct sets of resonances for the inequivalent ligands. up.ac.za The chemical shifts of the methine proton and the tert-butyl protons are particularly useful for characterizing the complex and its isomeric form.

Typical ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Isomer | Methine (CH) Protons | tert-Butyl (C(CH₃)₃) Protons |

| fac | One singlet | One singlet |

| mer | Three distinct singlets | Multiple singlets |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin State Investigations

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons. Since this compound is a low-spin d⁶ complex with a t₂g⁶ configuration, it is diamagnetic (S=0) and therefore EPR silent. core.ac.ukrsc.org The absence of an EPR signal is a key piece of evidence confirming the low-spin state of the Co(III) center in this octahedral environment. osti.govnih.gov EPR studies are more relevant for paramagnetic cobalt(II) precursors or for cobalt complexes where an intermediate or high spin state can be induced. osti.govresearchgate.net

Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) Studies for Chiral Systems

Tris(chelate) octahedral complexes like this compound are chiral and can exist as Δ and Λ enantiomers. mdpi.com Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of these chiral molecules. publish.csiro.aunih.gov The CD spectrum in the region of the d-d transitions exhibits Cotton effects, the signs of which can be related to the helicity (Δ or Λ) of the complex. aps.orgoup.com

Induced CD can also be observed when an achiral cobalt complex is placed in a chiral environment. oup.com Magnetic Circular Dichroism (MCD) is a related technique that can provide further details about the electronic states of the complex, even for achiral systems.

Mass Spectrometry (e.g., ESI-MS, HRMS) for Complex Identification and Intermediate Detection

Mass spectrometry is a powerful tool for confirming the molecular weight and composition of this compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) can precisely determine the mass-to-charge ratio of the intact complex, often observed as the molecular ion [M]⁺ or adducts. mdpi.com

The fragmentation pattern observed in the mass spectrum can also provide structural information. A common fragmentation pathway for tris(β-diketonato) complexes involves the sequential loss of the dpm ligands. akjournals.com For instance, peaks corresponding to [Co(dpm)₂]⁺ and [Co(dpm)]⁺ are typically observed, confirming the composition of the complex. akjournals.comresearchgate.net

Mechanistic Investigations of Reactivity Pathways in Cobalt Iii Dpm Catalysis

Identification and Characterization of Cobalt(III) Intermediates in Catalytic Cycles

The elucidation of catalytic mechanisms involving cobalt often points to the central role of Co(III) intermediates. These species are pivotal in various transformations, and their identification and characterization are crucial for understanding the reaction pathways.

Cobalt(III)-Aryl and Aryl-Cobalt(III)-Carbene Intermediates

In cobalt-catalyzed C-H bond functionalization reactions, the formation of Co(III)-aryl intermediates is a key step. mdpi.comresearchgate.netresearchgate.net These intermediates can be generated through several mechanisms, including electrophilic aromatic substitution, base-assisted intramolecular electrophilic substitution, or concerted metalation-deprotonation. mdpi.com For instance, in the presence of a directing group, a Co(II) precatalyst can be oxidized to Co(III), which then undergoes C-H activation to form a cobaltacyclic Co(III)-aryl species. mdpi.comchim.it The isolation and structural characterization of these Co(III)-aryl intermediates, often by techniques like X-ray diffraction (XRD) and high-resolution mass spectrometry (HRMS), have provided direct evidence for their existence and catalytic competency. mdpi.com

Furthermore, the involvement of aryl-cobalt(III)-carbene intermediates has been proposed and evidenced in reactions involving diazo compounds. mdpi.com These species can form through the reaction of a Co(III)-aryl complex with a diazo compound, leading to carbene insertion into the cobalt-carbon bond. mdpi.com Metallo-radical activation of certain substrates with a cobalt(II) porphyrin catalyst can also generate cobalt(III)-carbene radical intermediates. nih.govnih.gov These highly reactive species can then participate in various bond-forming reactions. nih.gov The characterization of these transient intermediates remains a significant challenge, though their presence is supported by experimental observations and computational studies. nih.govnih.gov

Cobalt(III)-Hydroperoxo and Peroxyimidato Complexes

In oxidation catalysis, cobalt(III)-hydroperoxo ([Co(III)-OOH]) complexes are significant intermediates. These species can be formed by the protonation of a Co(III)-peroxo complex. osti.govnih.govosti.gov The transformation from a Co(III)-peroxo to a Co(III)-hydroperoxo species has been clearly demonstrated using electrospray ionization mass spectrometry (ESI-MS). nih.govosti.gov Isotope labeling experiments have further solidified the characterization of these intermediates. nih.gov For example, the O-O bond stretching frequency of a Co(III)-hydroperoxo complex was determined using isotopically labeled samples. nih.gov

These cobalt(III)-hydroperoxo complexes can exhibit electrophilic reactivity, for instance in sulfoxidation reactions. osti.gov In the presence of nitriles, Co(III)-hydroperoxo complexes can undergo an intramolecular nucleophilic attack of the hydroperoxide ligand on the nitrile carbon. This leads to the formation of cobalt(III)-peroxyimidato complexes. The structure and reactivity of these peroxyimidato complexes have been investigated using various spectroscopic and analytical techniques, including X-ray diffraction. The basicity of the supporting ligand has been shown to influence the reactivity of the Co(III)-hydroperoxo complex in these nitrile activation reactions.

Peroxyhemiacetal Intermediates in Aldehyde Deformylation

The deformylation of aldehydes catalyzed by metal complexes is a crucial reaction in both biological and synthetic chemistry. nih.govnih.govresearchgate.net In cobalt-catalyzed aldehyde deformylation, the formation of a cobalt(III)-peroxyhemiacetal intermediate has been identified as a key step. nih.govnih.govresearchgate.net This intermediate arises from the reaction of a cobalt(III)-peroxo complex with an aldehyde. nih.govnih.govresearchgate.net Spectroscopic characterization of a mononuclear cobalt(III)-peroxyhemiacetal complex provided the first direct evidence for such a species. nih.govnih.govresearchgate.net

Isotope labeling studies have shown that the aldehyde inserts between the oxygen atoms of the peroxo moiety of the cobalt complex. nih.govnih.govresearchgate.net The cobalt(III)-peroxyhemiacetal intermediate is in equilibrium with the starting cobalt(III)-peroxo complex and the aldehyde. nih.gov In the presence of excess aldehyde, this intermediate readily decomposes to yield the deformylated product and a Co(II) species. nih.gov This reactivity confirms that the peroxyhemiacetal intermediate is directly responsible for the aldehyde deformylation process. nih.govnih.govresearchgate.net The understanding of this intermediate provides significant insight into the initial steps of aldehyde deformylation catalyzed by metalloenzymes. nih.govnih.govresearchgate.net

Kinetic Studies and Reaction Order Determination (e.g., KIE Experiments)

Kinetic studies are fundamental to understanding the mechanism of a catalytic reaction, providing insights into the rate-determining step and the species involved in this step. In the context of Cobalt(III)-dpm catalysis, kinetic investigations, including the determination of reaction order and kinetic isotope effects (KIEs), have been instrumental.

Kinetic isotope effect (KIE) experiments, where an atom is replaced by its heavier isotope and the change in reaction rate is measured, are particularly powerful. A normal KIE (kH/kD > 1) is often observed when a C-H bond is broken in the rate-determining step. Conversely, an inverse KIE (kH/kD < 1) can suggest various mechanistic scenarios, including a pre-equilibrium step involving the C-H bond before the rate-limiting step or changes in vibrational frequencies at the transition state. rsc.org For instance, in some cobalt-catalyzed hydrofunctionalization reactions, normal KIEs have been observed, indicating that C-H bond cleavage is part of the rate-determining step. nih.gov In contrast, other systems have displayed small inverse KIEs, which have been interpreted as being consistent with a hydrogen atom transfer (HAT) mechanism from a metal-hydride. rsc.orgnih.gov The observation of an inverse KIE can also be rationalized by the reversible formation of a cage pair, where the equilibrium constant for this pre-equilibrium is higher for the deuterated species. rsc.org

Isotope Labeling Experiments for Mechanistic Elucidation

Isotope labeling is a powerful tool for tracing the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanistic pathways. In the study of this compound catalysis, isotope labeling experiments have been crucial in confirming the formation of key intermediates and elucidating reaction mechanisms.

For example, in the study of cobalt-catalyzed aldehyde deformylation, labeling experiments using ¹⁸O confirmed that in the reaction of a cobalt(III)-peroxo complex with an aldehyde, the aldehyde inserts between the two oxygen atoms of the peroxo moiety to form a peroxyhemiacetal intermediate. nih.govnih.govresearchgate.net Similarly, in cobalt-catalyzed C-H functionalization, deuterium (B1214612) labeling has been used to probe the reversibility of the C-H activation step and to determine whether it is the rate-limiting step. mdpi.com

In the context of hydrosilation reactions catalyzed by Co(dpm)₂, the use of deuterated silanes (d₃-phenylsilane) in the reductive cyclization of a monoenone monoaldehyde revealed the incorporation of a single deuterium atom at the β-position of the enone. nih.gov This finding provided evidence for the rapid isomerization of a kinetically formed cobalt enolate intermediate before the cyclization step. nih.gov Furthermore, isotope labeling experiments have been employed to rule out alternative mechanistic hypotheses. For instance, in metal-catalyzed hydrogen atom transfer (MHAT) reactions, the use of deuterated ligands or solvents can help determine the source of the transferred hydrogen atom, distinguishing between a metal-hydride intermediate and direct transfer from the ligand or solvent. rsc.orgnih.gov

Role of Ligand Properties (Steric, Electronic, Hemilability) in Reaction Mechanism

Steric Effects: The steric hindrance imposed by the ligands can significantly influence the accessibility of the metal center to substrates and can control the regioselectivity and stereoselectivity of the reaction. rsc.orgnih.gov For instance, in cobalt-catalyzed hydroformylation, the steric demand of phosphine (B1218219) ligands, often quantified by the Tolman cone angle, has been shown to affect the product distribution. rsc.org In some cases, increasing the steric bulk of the ligand can lead to a change in the rate-determining step of the catalytic cycle. rsc.org The unsymmetrical nature of certain ligands can provide flexibility to adopt geometries that induce both high and low steric crowding, which can be beneficial for catalytic activity. rsc.org

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligands directly impacts the electronic properties of the cobalt center, thereby influencing its reactivity. rsc.orgrsc.org Ligands with high electron-donating ability can increase the electron density at the metal center, which can, for example, facilitate oxidative addition steps. In cobalt-catalyzed hydroformylation, ligands with higher Lewis basicity have been correlated with higher catalytic activity. rsc.org Conversely, the π-accepting character of some ligands can lower the barrier for reductive elimination. princeton.edu The electronic properties of the ligand can also influence the stability of different oxidation states of cobalt within the catalytic cycle. rsc.org

Photochemical Reactivity of Cobalt(III) Complexes

The photochemical behavior of cobalt(III) complexes is a well-established area of inorganic chemistry, characterized by the metal center's d⁶ electron configuration and typically inert, octahedral geometry. Upon absorption of light, these complexes can be excited, leading to various photochemical reactions. The excitation often involves ligand-to-metal charge transfer (LMCT) or d-d transitions. sci-hub.se For many Co(III) complexes, irradiation at their LMCT bands can induce redox decomposition, where the Co(III) center is reduced to Co(II) and a ligand is oxidized, often leading to the release of a ligand radical.

A notable example of Co(III) photochemistry is seen in cobalt(III)-aminoacidato complexes. Upon UV photolysis, these complexes can undergo photodecarboxylation, leading to the formation of stable Co-C-N metallacycles. chegg.com In other systems, such as cobalt(III)-amine complexes, steady-state photolysis can lead to the formation of a photoproduced Co(II) species which then reacts with molecular oxygen. nih.gov The direct involvement of the cobalt complex in absorbing light to initiate a reaction is also demonstrated in Co(NH₃)₆³⁺-dependent photocrosslinking, where the photoexcitation of the metal complex itself triggers the subsequent chemical transformations. nih.govcore.ac.uk

Investigation of Reductive Elimination and Oxidative Addition Steps

The elementary steps of oxidative addition and reductive elimination are fundamental to many catalytic cycles involving cobalt. In the context of reactions catalyzed by cobalt(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), or Co(dpm)₂, the active catalyst is often a Co(III) species generated in situ. The catalytic cycle typically involves the oxidation of the Co(II) precatalyst to a Co(III) intermediate, which then participates in the key bond-forming step via reductive elimination.

Oxidative Addition/Generation of Co(III) Intermediates: The catalytic cycle in many Co(dpm)₂-catalyzed reactions is initiated by the oxidation of Co(II) to Co(III). chim.it This can occur through two plausible pathways: the Co(II) catalyst is first oxidized to a Co(III) salt which then coordinates with the substrate, or the substrate coordinates to the Co(II) salt to form a complex that is subsequently oxidized. mdpi.com In many chelation-assisted C-H functionalization reactions, an external oxidant such as a silver salt (e.g., Ag₂CO₃) or a manganese salt (e.g., Mn(OAc)₃·2H₂O) is used to facilitate this Co(II) to Co(III) oxidation. chim.it Following oxidation, a C-H activation step, often via a concerted metalation-deprotonation (CMD) mechanism, leads to the formation of a key five-membered cobalt(III)-aryl intermediate. mdpi.com Several such Co(III) intermediates have been successfully isolated and characterized, confirming their role in the catalytic process. mdpi.comnih.gov

Reductive Elimination: Reductive elimination is the crucial product-forming step in these catalytic cycles, where new C-C or C-heteroatom bonds are formed from the Co(III) center, which is formally reduced to Co(I). For example, in the cobalt-catalyzed carbonylation of phenylalanine derivatives using Co(dpm)₂, the proposed mechanism involves the formation of an acyl cobalt(III) complex after migratory insertion of carbon monoxide. This intermediate then undergoes reductive elimination to furnish the carbonylated product and a Co(I) species, which is subsequently reoxidized to restart the cycle. chim.it

The nature of the coupling partner can influence the specific pathway. Investigations into aminoquinoline-directed C-H functionalization have shown that while annulation with alkynes likely proceeds through a standard Co(I)/Co(III) cycle involving reductive elimination from a Co(III) intermediate, other transformations may follow different routes. nih.gov For certain reactions, such as benzamide (B126) homocoupling, a pathway involving oxidation of the Co(III)-aryl species to a transient Co(IV) complex has been proposed. This is followed by an oxidation-induced reductive elimination to form the product. mdpi.comnih.gov

The table below summarizes the key mechanistic steps involving oxidative and reductive pathways in representative cobalt-catalyzed reactions.

| Reaction Type | Catalyst System Example | Proposed Oxidative Step | Proposed Reductive Elimination Step | Catalytic Cycle |

| C-H Carbonylation | Co(dpm)₂, Ag₂CO₃/Mn(OAc)₃·2H₂O | Oxidation of Co(II) to Co(III) by oxidant, followed by C-H activation. | C-C reductive elimination from an acyl-Co(III) complex. | Co(II) → Co(III) → Co(I) → Co(II) chim.it |

| C-H Annulation with Alkynes | Co(OAc)₂ | Oxidation of Co(II) to Co(III), followed by C-H activation. | C-C reductive elimination from a Co(III)-alkenyl intermediate. | Co(II) → Co(III) → Co(I) → Co(II) mdpi.comnih.gov |

| Benzamide Homocoupling | Co(OAc)₂ | Oxidation of Co(II) to Co(III), followed by C-H activation. | Oxidation-induced C-C reductive elimination from a formal Co(IV) species. | Co(II) → Co(III) → Co(IV) → Co(II) mdpi.comnih.gov |

These mechanistic studies, supported by the isolation of intermediates and kinetic experiments, highlight the critical roles of oxidative addition and reductive elimination pathways in defining the efficacy and outcome of cobalt-catalyzed transformations. mdpi.comnih.gov

Diverse Catalytic Applications of Cobalt Iii Dpm Complexes

Cobalt(III)-Catalyzed C-H Bond Activation and Functionalization

High-valent cobalt catalysis has become a prominent method for C-H activation and functionalization, offering an alternative to more expensive noble metal catalysts. mdpi.comnih.govresearchgate.net Cobalt(III) complexes, including those with dpm ligands, are particularly effective in these transformations, which can be broadly categorized into reactions involving strong, bidentate chelation assistance and those utilizing weakly coordinating groups. mdpi.comnih.govresearchgate.net The general mechanism often involves the formation of a Co(III)-aryl intermediate through processes like electrophilic aromatic substitution or concerted metalation-deprotonation. mdpi.com

C-C, C-Heteroatom, and C-Halogen Bond Formation

Cobalt-catalyzed C-H activation has enabled the development of numerous protocols for the formation of carbon-carbon (C-C), carbon-heteroatom (C-Het), and carbon-halogen (C-Hal) bonds. mdpi.comresearchgate.netresearchgate.net These reactions represent a highly efficient approach to constructing complex organic molecules from simple precursors. mdpi.comresearchgate.net For instance, cobalt-catalyzed oxidative C-H functionalization has been employed for the synthesis of arylanilines and in the cyclization of benzamides with allenes. researchgate.net The versatility of these methods allows for the introduction of a wide range of functional groups, significantly expanding the toolkit of synthetic chemists. researchgate.net The isolation and study of reactive Co(III) intermediates have been crucial in elucidating the mechanisms of these transformations. mdpi.comresearchgate.net

A notable example is the cobalt-catalyzed, picolinamide-directed C-H bond imination of phenylalanine derivatives using isocyanides and a Co(dpm)₂ catalyst. rsc.org This protocol demonstrates excellent functional group tolerance and produces imines in high yields, which can be further converted to 1-aminoisoquinoline (B73089) derivatives. rsc.org

Asymmetric C-H Bond Functionalization using Chiral Cobalt(III) Catalysts

The development of asymmetric C-H functionalization using cobalt catalysts has opened new avenues for the synthesis of chiral molecules. rsc.orgresearchgate.net A key strategy involves the use of high-valent cobalt complexes with chiral ligands. rsc.org Four primary approaches have been explored: the rational design of chiral Cp#Co(III) catalysts, the use of chiral carboxylic acids with achiral Cp*Co(III) catalysts, cobalt/salox-based systems, and cobalt/chiral phosphoric acid-based hybrid systems. rsc.org These methods have been successfully applied to a variety of transformations, including annulations and arylations. researchgate.net

For example, a highly diastereoselective and enantioselective three-component C-H functionalization has been achieved using a Co(III) complex with a chiral cyclopentadienyl (B1206354) (Cpx) ligand. epfl.ch This reaction provides rapid access to substituted β-hydroxyketones from readily available starting materials. epfl.ch Another approach utilizes a combination of an achiral cobalt(III) catalyst and a chiral carboxylic acid to achieve the asymmetric synthesis of benzothiadiazine-1-oxides. researchgate.net The development of Co(II)/Salox catalytic systems has also proven to be a versatile strategy for a range of asymmetric C-H functionalization reactions. snnu.edu.cn

Weak Chelation-Assisted C-H and C-C Bond Functionalization

Cobalt catalysts have also proven effective in C-H functionalization reactions guided by weakly coordinating groups. digitellinc.comnih.gov This strategy is particularly valuable as it expands the scope of substrates that can be functionalized. For example, the regioselective ethynylation of N-aryl γ-lactams has been accomplished using a cobalt(III) catalyst, where the lactam group acts as a weak directing group. nih.gov Mechanistic studies, including kinetic isotope effect experiments, suggest that C-H bond activation is the rate-determining step in this process. nih.gov

Furthermore, cobalt(III) catalysis has been utilized for the weak chelation-assisted C-H and C-C bond functionalization of indoles. digitellinc.com In these reactions, alkynes can act as surrogates for α-hydroxy ketones and α,β-unsaturated ketones, leading to diverse reactivity patterns. digitellinc.com The reaction of aromatic amides with alkylidenecyclopropanes, catalyzed by cobalt, showcases a tandem C-H activation/C-C cleavage/C-H cyclization process, leading to the formation of two C-C bonds. nih.gov

Chemoselective Reduction of Nitroarenes to Anilines

The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, dyes, and other fine chemicals. rsc.orgnih.gov Cobalt complexes have emerged as effective catalysts for this chemoselective reduction.

One approach involves the use of a tris(N-heterocyclic thioamidate) cobalt(III) complex in combination with methylhydrazine as the reducing agent. nih.gov This system efficiently reduces a variety of nitroarenes to their corresponding anilines in high yields and with excellent chemoselectivity, tolerating a range of functional groups. rsc.orgnih.gov The reaction proceeds under mild conditions and is effective in polar protic solvents. nih.gov Mechanistic studies suggest a cooperative action between the cobalt complex and methylhydrazine, involving the formation of a reduced cobalt species. nih.gov

Another effective catalyst is commercially available Co₂(CO)₈, which facilitates the hydrosilylation of nitroarenes under both thermal and photochemical conditions. rsc.org This method also displays broad functional group tolerance and has been applied to the synthesis of drug molecules. rsc.org Experimental evidence points towards a radical pathway for this transformation. rsc.org

Table 1: Cobalt-Catalyzed Chemoselective Reduction of Nitroarenes

| Catalyst System | Reducing Agent | Key Features | Reference |

|---|---|---|---|

| Tris(N-heterocyclic thioamidate) Co(III) | Methylhydrazine | High chemoselectivity, mild conditions, broad substrate scope. rsc.orgnih.gov | rsc.orgnih.gov |

| Co₂(CO)₈ | Hydrosilane | Thermal or photochemical conditions, radical pathway. rsc.org | rsc.org |

| Thioamidato Cobalt(III) complexes | Methylhydrazine | High yields, no side-products, formation of Co(I) and Co-hydride intermediates. rsc.org | rsc.org |

Cycloaddition Reactions (e.g., [2π + 2π] Cycloadditions of Alkenes)

Cobalt-catalyzed cycloaddition reactions provide powerful and atom-economical methods for the construction of carbo- and heterocyclic rings. nih.gov Aryl-substituted bis(imino)pyridine cobalt dinitrogen compounds have been identified as effective precatalysts for the intramolecular [2π + 2π] cycloaddition of α,ω-dienes. nih.govnih.gov These reactions proceed under mild thermal conditions with unactivated alkenes and tolerate functional groups like amines and ethers. nih.govnih.gov The resulting bicyclo[3.2.0]heptane derivatives are formed with high efficiency. nih.gov Mechanistic studies have revealed that the catalyst's resting state depends on the specific precatalyst and diene substrate used. nih.gov

Low-valent cobalt complexes with phosphorus-containing ligands can catalyze the intramolecular [3+2] cycloaddition of alkylidenecyclopropanes (ACPs) with alkenes and allenes. csic.es When dienes are used as coupling partners, seven-membered cycloadducts are formed. csic.es These reactions are highly diastereoselective. csic.es Cobalt(I) catalysts have also been employed in formal (3+2+2) intramolecular cycloadditions of enynylidenecyclopropanes, yielding 5,7,5-fused tricyclic systems. researchgate.net Furthermore, cobalt-catalyzed oxidative [3+2] cycloaddition cascades of dihydroisoquinoline esters with nitroolefins or N-sulfuryl aldimines have been developed. rsc.org

Table 2: Examples of Cobalt-Catalyzed Cycloaddition Reactions

| Reaction Type | Catalyst System | Substrates | Products | Reference |

|---|---|---|---|---|

| [2π + 2π] Cycloaddition | Aryl-substituted bis(imino)pyridine cobalt dinitrogen | α,ω-dienes | Bicyclo[3.2.0]heptane derivatives | nih.govnih.gov |

| [3+2] Cycloaddition | Low-valent cobalt with phosphorus ligands | Alkylidenecyclopropanes and alkenes/allenes | Polycyclic products | csic.es |

| (3+2+2) Cycloaddition | Cobalt(I) with bisphosphine ligands | Enynylidenecyclopropanes | 5,7,5-fused tricyclic systems | researchgate.net |

| [3+2] Cycloaddition | Co(acac)₂·2H₂O | Fluoroalkylated alkynes and 2-formylphenylboronic acids | 2-Fluoroalkylated indenols | beilstein-journals.org |

Carbene Transfer Reactions: Epoxidation, N-H Insertion, and Cyclopropanation

Cobalt complexes are efficient catalysts for various carbene transfer reactions, which are valuable transformations for forming new carbon-carbon and carbon-heteroatom bonds. usf.edunih.govresearchgate.net These reactions typically involve the decomposition of diazo compounds to generate a cobalt-carbene intermediate. researchgate.net

Cobalt(III) corrole (B1231805) complexes have been shown to be effective catalysts for epoxidation, N-H insertion, and cyclopropanation reactions. usf.edu In epoxidation reactions using ethyl phenyldiazoacetate as a carbene precursor, highly diastereoselective epoxides are obtained. usf.edu N-H insertion reactions with these catalysts proceed smoothly with various anilines and amides. usf.edu Cyclopropanation reactions using cobalt(III) corroles yield the desired products in high yields with excellent diastereoselectivity. usf.edu Asymmetric cyclopropanation has also been achieved using chiral cobalt(III) corrole complexes. usf.edu

Cobalt(II) porphyrin complexes are also well-known catalysts for cyclopropanation reactions. researchgate.net The mechanism of these reactions can involve radical-type pathways through the formation of a carbene radical. researchgate.net Recent studies have shown that the modification of the porphyrin ligand by iodonium (B1229267) ylides does not necessarily lead to catalyst deactivation but can have a protective function, enabling high-yielding cyclopropanation reactions at room temperature. springernature.com

Table 3: Cobalt-Catalyzed Carbene Transfer Reactions

| Reaction | Catalyst | Carbene Source | Key Features | Reference |

|---|---|---|---|---|

| Epoxidation | Cobalt(III) corrole | Ethyl phenyldiazoacetate | High diastereoselectivity. usf.edu | usf.edu |

| N-H Insertion | Cobalt(III) corrole | Diazo reagents | Smooth reaction with anilines and amides. usf.edu | usf.edu |

| Cyclopropanation | Cobalt(III) corrole | Diazo reagents | High yields and excellent diastereoselectivity. usf.edu | usf.edu |

| Asymmetric Cyclopropanation | Chiral Cobalt(III) corrole | Diazo reagents | Enantiomerically pure products. usf.edu | usf.edu |

| Cyclopropanation | Cobalt(II) porphyrin | Iodonium ylides | Radical-type mechanism, high yields at room temperature. researchgate.netspringernature.com | researchgate.netspringernature.com |

Hydroperoxidation and Silylperoxidation of Alkenes

Cobalt complexes containing 1,3-diketonate ligands, such as dipivaloylmethanato (dpm), have been established as effective catalysts for the peroxidation of alkenes. rsc.org The cobalt-catalyzed silylperoxidation of alkenes, in particular, has become a significant method for introducing the peroxide functional group into unsaturated molecules. rsc.org These reactions typically proceed under mild conditions, utilizing molecular oxygen and a hydrosilane.

Groundbreaking work by Isayama and Mukaiyama demonstrated that in the presence of catalytic amounts of Co(II) complexes, various alkenes can be converted to the corresponding triethylsilyl peroxides in high yields. mdpi.com While their initial studies explored various cobalt complexes, subsequent research by others highlighted the effectiveness of specific diketonate ligands. For instance, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II), also known as Co(dpm)₂, was found to be a superior catalyst compared to bis(acetylacetonato)cobalt(II) (Co(acac)₂) for the hydroperoxysilylation of unactivated alkenes, leading to significantly improved yields. mdpi.comrsc.org This improved efficiency makes Co(dpm)₂ a valuable catalyst for these transformations. rsc.org

The mechanism of these reactions is believed to involve cobalt(III) intermediates. nih.govosti.govchemistryviews.org One proposed pathway involves the formation of a cobalt(III)-hydride species which reacts with the alkene. nih.govosti.gov An alternative or concurrent mechanism suggests the involvement of a Co(III)-alkylperoxo complex as a key catalytic species. chemistryviews.org Regardless of the precise pathway, the active catalyst cycles through the Co(III) oxidation state to facilitate the peroxidation.

The research findings below illustrate the effectiveness of cobalt-catalyzed silylperoxidation for a variety of alkene substrates.

Table 1: Cobalt-Catalyzed Silylperoxidation of Various Alkenes This table is interactive. Click on the headers to sort the data.

| Alkene Substrate | Cobalt Catalyst | Silane (B1218182) | Solvent | Yield (%) | Citation |

|---|---|---|---|---|---|

| Styrene | Co(modp)₂ | Et₃SiH | 1,2-dichloroethane | >90 | mdpi.com |

| Styrene | Co(dedp)₂ | Et₃SiH | 1,2-dichloroethane | >90 | mdpi.com |

| α-Methylstyrene | Co(acac)₂ | Et₃SiH | 1,2-dichloroethane | 87 | mdpi.com |

| 1-Dodecene | Co(acac)₂ | Et₃SiH | 1,2-dichloroethane | 80 | mdpi.com |

| Cyclohexene | Co(thd)₂ | Et₃SiH | THF | 91 | rsc.org |

| Methyl Oleate | Co(acac)₂ | Et₃SiH | 1,2-dichloroethane | 76 | mdpi.com |

Photocatalytic Hydrogen Production in Aqueous Systems

The field of photocatalytic hydrogen production from water is an area of intense research, driven by the need for clean and renewable energy sources. researchgate.netrsc.org Molecular cobalt complexes are among the most studied non-noble metal catalysts for the hydrogen evolution reaction (HER). mdpi.comnih.govosti.govthieme-connect.deacs.org Research in this area has explored a wide variety of cobalt complexes, including those with porphyrin, glyoxime, polypyridyl, and tetraaza-macrocyclic ligands, which have shown catalytic activity in aqueous or mixed aqueous-organic systems. rsc.orgmdpi.comrsc.orgnih.govosti.govthieme-connect.deacs.org

These systems typically operate via a mechanism where a photosensitizer absorbs light and transfers an electron to the cobalt(II) or cobalt(III) precatalyst. rsc.orgnih.gov This initiates a series of reduction and protonation steps, ultimately leading to the generation of a cobalt-hydride species that produces molecular hydrogen. nih.gov

However, a review of the scientific literature indicates that the use of Cobalt(III)-dpm complexes specifically for the application of photocatalytic hydrogen production in aqueous systems is not a widely documented area of research. The focus has predominantly been on cobalt complexes with other ligand systems designed to enhance solubility and stability in aqueous environments for efficient H₂ evolution. rsc.orgmdpi.comrsc.orgnih.govosti.govthieme-connect.deacs.org

Synergy between Cobalt(III) Catalysis and Photoredox Catalysis

The combination of transition-metal catalysis with photoredox catalysis has emerged as a powerful strategy in modern organic synthesis, enabling novel transformations under mild conditions. acs.org This synergistic approach allows for the generation of radical species or the modulation of metal catalyst oxidation states through visible-light-mediated electron transfer. acs.org Cobalt catalysis has been successfully merged with photoredox catalysis to achieve a variety of reactions, including C-H functionalization and hydrogenation. researchgate.net

A common mechanistic motif in these dual catalytic systems involves a photoredox catalyst (PC), such as [Ru(bpy)₃]²⁺, which, upon excitation by visible light, engages in an electron transfer event. In one general cycle, the excited PC is reductively quenched by a sacrificial electron donor (e.g., ascorbic acid) to generate a potent single-electron reductant. This reductant can then reduce a Co(II) precatalyst to a highly reactive Co(I) species. Protonation of the Co(I) intermediate yields a Co(III)-hydride complex. This Co(III)-hydride can then participate in hydrogen atom transfer (HAT) with an alkene to generate an alkyl radical, which can be further functionalized, thereby realizing a formal hydrofunctionalization of the alkene.

While many studies in this area utilize cobalt-salen or porphyrin complexes, cobalt diketonate complexes are also relevant. For instance, Co(dpm)₂ has been employed as a catalyst in C-H imination reactions, a transformation that relies on the versatile reactivity of cobalt complexes. The principles of dual cobalt-photoredox catalysis could potentially be applied to expand the utility of robust and accessible catalysts like this compound. The photoredox cycle provides a mild method to access the requisite Co(III) intermediates from more stable Co(II) precursors, avoiding harsh chemical oxidants or reductants. researchgate.net

Table 2: Examples of Synergistic Cobalt and Photoredox Catalysis This table is interactive. Click on the headers to sort the data.

| Reaction Type | Cobalt Catalyst | Photosensitizer | Key Mechanistic Step | Result | Citation |

|---|---|---|---|---|---|

| Alkene Hydrogenation | Cobalt-salen complex | Ru(bpy)₃Cl₂ | Reduction of Co(II) to Co(I), protonation to Co(III)-H, then HAT. | Silane- and peroxide-free hydrogenation of unactivated alkenes. | |

| C-H Olefination/Spirocyclization | Co(II)/CPA | Not specified (sequential) | Co(III)-catalyzed C-H olefination followed by CPA-catalyzed spirocyclization. | Synthesis of chiral spiro-γ-lactams. | researchgate.net |

| Intermolecular Hydrofunctionalization | Cobalt-salen complex | Ru(bpy)₃²⁺ | Photochemical oxidation of organocobalt(III) intermediate to electrophilic Co(IV) species. | Markovnikov-selective alkylation of phenols and N-heterocycles with alkenes. | |

| C3-Functionalization of Quinoxalinones | Co(OAc)₂ | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Dual catalysis enables site-selective coupling. | Alkylation and alkenylation of quinoxalinones with high yields. |

Materials Science Applications of Cobalt Iii Dpm As Precursors

Utilization of Cobalt(III)-dpm for Chemical Vapor Deposition (CVD/MOCVD) of Metallic and Oxide Films

This compound has been effectively employed as a precursor in both chemical vapor deposition (CVD) and metal-organic chemical vapor deposition (MOCVD) to fabricate cobalt-based thin films. While it has been used for the deposition of metallic cobalt films, a significant body of research focuses on its application in creating cobalt oxide films. researchgate.netresearchgate.net The choice of co-reactants and deposition conditions allows for the selective synthesis of different cobalt oxide phases, such as CoO and Co3O4. researchgate.netmdpi.comrsc.org However, it is noted that Co(dpm)3 typically requires high vaporization and deposition temperatures for successful film growth. researchgate.netresearchgate.net

Growth of Epitaxial Cobalt Oxide (e.g., Co3O4) Thin Films by MOCVD

A notable application of this compound is in the growth of epitaxial cobalt oxide thin films, particularly Co3O4, via MOCVD. researchgate.net Epitaxial growth refers to the deposition of a crystalline overlayer on a crystalline substrate, where the overlayer has a well-defined crystallographic orientation with respect to the substrate. Researchers have successfully grown epitaxial Co3O4(111) thin films on various sapphire substrates (c-, a-, and r-planes) using Co(dpm)3 as the cobalt source. researchgate.net The resulting films were found to be pure, (111) oriented normal spinel type epitaxial Co3O4. researchgate.net The ability to achieve high-quality epitaxial films is crucial for advanced electronic and spintronic device applications.

Influence of Growth Conditions (Temperature, Oxidant, Substrate) on Film Morphology and Crystallinity

The final properties of the deposited cobalt oxide films are highly dependent on the MOCVD growth conditions. Key parameters that have been investigated include the vaporization temperature of Co(dpm)3, substrate temperature, the type and flow rate of the oxidant, growth pressure, and the substrate orientation. researchgate.net

Key Findings on the Influence of Growth Conditions:

| Growth Parameter | Effect on Film Properties |

| Oxidant | The choice of oxidant, such as pure O2 or H2O vapor, significantly impacts the surface morphology of the films. Films grown with pure oxygen tend to have strongly faceted structures, while those grown using H2O are characterized by porous, interwoven, and nanostructured morphologies. researchgate.net The growth rate using H2O vapor was also found to be approximately five times higher than with pure oxygen. researchgate.net |

| Growth Rate | The size and density of the surface grains are strongly influenced by the growth rate. Higher growth rates lead to the formation of smaller and denser grains. researchgate.net |

| Substrate | The type and orientation of the substrate play a critical role in the nucleation and growth of the films. For instance, the growth of Co3O4(111) was successful on a- and c-plane sapphire substrates, but no nucleation or growth was observed on r-plane sapphire substrates under the same conditions. researchgate.net |

| Temperature | The deposition temperature is a crucial factor in determining the phase of the resulting cobalt oxide. Single-phase Co3O4 is typically deposited at temperatures above 275 °C. researchgate.net |

Area Selective Deposition (ASD) Techniques using Cobalt Precursors

Area selective deposition (ASD) is a bottom-up fabrication technique that enables the deposition of materials only on specific areas of a substrate, which is highly desirable for the manufacturing of nanoscale electronic devices. diva-portal.orgatomiclimits.com While various cobalt precursors have been explored for ASD, the focus has often been on achieving selective deposition of metallic cobalt for applications like metal capping in interconnects. atomiclimits.com

Several strategies are employed to achieve selectivity, including the use of self-assembled monolayers (SAMs) as blocking layers. jkps.or.krtno.nl However, the effectiveness of these blocking layers can be compromised, for example, by plasma exposure during plasma-enhanced ALD (PE-ALD). jkps.or.kr While research on ASD has utilized various cobalt precursors, including carbonyl and cyclopentadienyl (B1206354) derivatives, the specific use of Co(dpm)3 in this context is less prominently detailed in the provided search results. atomiclimits.com

Development of Novel Heteroleptic Cobalt Precursors for Enhanced Deposition Properties

To overcome some of the limitations of homoleptic precursors like Co(dpm)3, such as the high temperatures required for deposition, there is ongoing research into the development of novel heteroleptic cobalt precursors. acs.orgresearchgate.net Heteroleptic precursors are metal complexes with different types of ligands attached to the metal center. acs.org This approach offers the advantage of tuning the precursor's properties, such as volatility and decomposition temperature, by carefully selecting the ligands. acs.org

For instance, heteroleptic cobalt complexes incorporating fluorinated diketonate ligands and a diamine moiety have been investigated as potential precursors for the CVD of Co3O4. researchgate.netrsc.org The introduction of fluorine can improve volatility and reduce intermolecular interactions. researchgate.net Another approach involves the synthesis of heteroleptic complexes using aminoalkoxide and β-diketonate ligands. acs.org These new precursors aim to provide improved thermal properties and cleaner decomposition pathways, leading to higher quality films at lower deposition temperatures.

Theoretical and Computational Approaches to Cobalt Iii Dpm Chemistry

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been widely applied to study transition metal complexes like Co(dpm)₃ to predict their geometries and analyze their electronic properties.

Geometry Optimization: DFT calculations are employed to find the lowest energy structure of a molecule, which corresponds to its most stable geometry. For Co(dpm)₃, DFT calculations have been used to optimize the geometry, confirming a pseudo-octahedral coordination around the cobalt(III) ion. up.ac.zauq.edu.au The dpm ligands act as bidentate chelators, forming a six-coordinate complex. up.ac.za Studies on similar tris(β-diketonato)cobalt(III) complexes show that DFT can accurately predict bond lengths and angles, which are in good agreement with experimental data from X-ray crystallography. up.ac.zauq.edu.au For instance, in tris(acetylacetonato)cobalt(III) ([Co(acac)₃]), the calculated Co-O bond lengths are typically within a few hundredths of an angstrom of the experimental values. up.ac.za

Electronic Structure Analysis: DFT provides a detailed picture of the electronic distribution within the molecule. For a low-spin d⁶ Co(III) complex like Co(dpm)₃, the t₂g orbitals are fully occupied, and the eg* orbitals are empty, resulting in a diamagnetic ground state. up.ac.zacaltech.edu Molecular orbital (MO) analysis derived from DFT calculations can reveal the nature of the metal-ligand bonding, including the contributions of cobalt d-orbitals and ligand π-orbitals. caltech.edu The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are involved in electronic transitions and chemical reactivity. In similar complexes, the HOMO is often localized on the metal d-orbitals, while the LUMO can have significant ligand character.

Table 1: Comparison of Experimental and DFT-Calculated Geometrical Parameters for Tris(β-diketonato)cobalt(III) Complexes This table presents a representative comparison and the values for Co(dpm)₃ would be expected to be similar.

| Parameter | [Co(acac)₃] (Experimental Average) | [Co(acac)₃] (DFT Calculated) |

|---|---|---|

| Co-O Bond Length (Å) | ~1.89 | ~1.91-1.93 |

| O-Co-O Bite Angle (°) | ~96.5 | ~94-96 |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of intermediates, transition states, and the calculation of activation barriers, providing a detailed understanding of reaction mechanisms.

While specific studies on the reaction mechanisms of Co(dpm)₃ are not extensively detailed in the provided results, the principles can be inferred from studies on related cobalt complexes. For instance, in cobalt-catalyzed C-H functionalization reactions, Co(III) intermediates are often proposed. mdpi.com DFT calculations can be used to model the steps of such catalytic cycles, including oxidative addition, reductive elimination, and the formation of key intermediates. mdpi.com

Transition State Theory: By locating the transition state structure on the potential energy surface, the activation energy for a particular reaction step can be calculated. This is crucial for determining the rate-limiting step of a reaction. For example, in the study of the photodecarboxylation of cobalt(III)-aminoacidato complexes, transition-state theoretical calculations were used to estimate the rate constant for the ring-opening of a proposed radical intermediate. core.ac.uk